

# Preformulation studies of Carvedilol Phosphate for extended-release tablets

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide: Preformulation Studies of **Carvedilol Phosphate** for Extended-Release Tablets

## Introduction

**Carvedilol Phosphate** is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] The development of extended-release (ER) formulations for **Carvedilol Phosphate** is of significant interest as it aims to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance by maintaining consistent drug levels over a prolonged period.[1] [2][3]

Preformulation studies are the foundational phase in the development of any dosage form. For an ER tablet, these studies are critical for understanding the physicochemical properties of the active pharmaceutical ingredient (API), **Carvedilol Phosphate**, and its interactions with various excipients. This guide provides a detailed overview of the essential preformulation investigations, experimental protocols, and data interpretation necessary for the successful formulation of **Carvedilol Phosphate** extended-release tablets.

# Physicochemical Characterization of Carvedilol Phosphate



A thorough understanding of the API's intrinsic properties is paramount for designing a robust ER formulation.

## **Organoleptic and Physicochemical Properties**

Carvedilol Phosphate is a white to almost-white solid.[4] It is a racemic mixture with the chemical name (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol phosphate salt (1:1) hemihydrate.[4] As a Class II drug under the Biopharmaceutics Classification System (BCS), it exhibits low solubility and high permeability.[5]

## **Solubility Profile**

Carvedilol is a weak base, and its solubility is pH-dependent.[6] It is more soluble in acidic conditions, such as those found in the stomach, and may precipitate in the more alkaline environment of the intestine.[6] This pH-dependent solubility is a critical factor to consider in the design of an ER tablet that must release the drug consistently throughout the gastrointestinal tract. Studies have shown that the solubility of carvedilol salts is significantly higher than the free base at pH values between 5.0 and 8.0.[7] However, **Carvedilol Phosphate** itself is generally described as insoluble in water.[4]

## **Acid Dissociation Constant (pKa)**

The pKa value indicates the ionization state of a compound at a specific pH, which directly influences its solubility and absorption. There is some variability in the reported pKa for Carvedilol, with values ranging from 7.7 to 8.8.[6] A comprehensive study using UV-vis spectroscopy determined the pKa to be  $7.77 \pm 0.09$ , suggesting that 7.8 is a reliable value.[6]

## **Partition Coefficient (Log P)**

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate biological membranes. Studies have shown that Carvedilol and its enantiomers possess similar log P values across a pH range of 1.2 to 8.0.[8] This high permeability is characteristic of BCS Class II drugs.[5]

## **Crystal Properties and Polymorphism**

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. Carvedilol and its phosphate salt are



known to exhibit polymorphism.[9] Different polymorphic forms of carvedilol dihydrogen phosphate have been identified and characterized using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4][10] For instance, one crystalline form, designated "Form A," is characterized by specific XRPD peaks at diffraction angles 2-theta of approximately 5.8, 6.7, 16.2, 20.4, and 26.0 degrees.[4] DSC analysis of this form shows an endotherm with a peak at about 95°C and another at about 165°C.[4] The amorphous form of **Carvedilol Phosphate** has also been studied and found to possess enhanced solubility in organic solvents compared to its crystalline counterparts.[4]

#### **Particle Size Distribution**

Particle size is a critical parameter influencing powder flow, compaction, and, most importantly, the dissolution rate of poorly soluble drugs. For ER formulations, controlling particle size is essential for achieving the desired release profile. In the development of extended-release mini-tablets, a particle size (d90) ranging from 1 µm to 10 µm has been utilized.[11][12]

## **Micromeritic Properties (Powder Flow)**

The flow properties of the powder blend are crucial for ensuring content uniformity and consistent tablet weight during high-speed manufacturing. Key micromeritic properties include the angle of repose, bulk density, tapped density, Carr's (Compressibility) Index, and the Hausner Ratio.

Table 1: Physicochemical Properties of Carvedilol Phosphate



| Property           | Value / Description                                                            | Reference(s) |
|--------------------|--------------------------------------------------------------------------------|--------------|
| Molecular Formula  | C24H26N2O4·H3PO4·½H2O                                                          | [4]          |
| Molecular Weight   | 513.5 g/mol                                                                    | [4]          |
| Description        | White to almost-white solid powder                                             | [4]          |
| BCS Classification | Class II (Low Solubility, High<br>Permeability)                                | [5]          |
| рКа                | 7.77 ± 0.09                                                                    | [6]          |
| Solubility         | Insoluble in water; pH-<br>dependent solubility (more<br>soluble in acidic pH) | [4][6]       |
| Log P              | High lipophilicity, similar values across pH 1.2-8.0                           | [8]          |
| Polymorphism       | Exhibits polymorphism (e.g.,<br>Crystalline Form A, Amorphous<br>form)         | [4][10]      |

Table 2: Example Micromeritic Properties of Carvedilol Microparticles

| Parameter             | Value                         | Reference(s) |
|-----------------------|-------------------------------|--------------|
| Angle of Repose (θ)   | 39.06°                        | [13]         |
| Bulk Density          | 0.62 ± 0.04 g/cm <sup>3</sup> | [13]         |
| Tapped Density        | 0.78 ± 0.02 g/cm <sup>3</sup> | [13]         |
| Compressibility Index | 20.51%                        | [13]         |
| Hausner's Ratio       | 1.33                          | [13]         |

Table 3: Scale of Flowability based on Micromeritic Properties



|        | 25 - 30<br>31 - 35   |
|--------|----------------------|
| 1 - 15 | 31 - 35              |
|        | <u> </u>             |
| 6 - 20 | 36 - 40              |
| 1 - 25 | 41 - 45              |
| 6 - 31 | 46 - 55              |
| 2 - 37 | 56 - 65              |
| 38     | > 66                 |
| 1<br>6 | - 25<br>- 31<br>- 37 |

(Source: USP General Chapter <1174> Powder Flow)[14][15]

[16][17]

# **Experimental Protocols**

Detailed and standardized protocols are essential for generating reliable and reproducible preformulation data.

# **Drug-Excipient Compatibility Studies**

The primary goal is to identify suitable excipients that are physically and chemically compatible with **Carvedilol Phosphate**. The most common techniques are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][18]

#### Methodology:

- Sample Preparation: Prepare physical mixtures of **Carvedilol Phosphate** with each potential excipient (e.g., HPMC K4M, Sodium CMC, Lactose, Microcrystalline Cellulose) in a 1:1 ratio. [18][19]
- Stress Conditions: Store the physical mixtures under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a specified period, such as four weeks.[19] A control sample of the pure drug should be stored under the same conditions.



#### FTIR Analysis:

- Record the FTIR spectra of the pure drug, pure excipients, and the stored physical mixtures.
- Analyze the spectra for the appearance of new peaks, disappearance of characteristic drug peaks, or significant shifts in peak positions, which would indicate a chemical interaction.[19] The absence of such changes suggests compatibility.[1][13]

#### • DSC Analysis:

- Perform DSC analysis on the pure drug, pure excipients, and the physical mixtures.
- Scan the samples over a defined temperature range (e.g., 30°C to 300°C) at a constant heating rate.
- Observe the thermograms for changes in the melting endotherm of Carvedilol
  Phosphate. A significant shift, broadening, or disappearance of the drug's melting peak in the mixture can indicate a physicochemical interaction.[18][20]

## **Micromeritic Property Analysis**

3.2.1 Angle of Repose The angle of repose is the angle of a conical pile of powder relative to the horizontal plane.[21]

Methodology (Fixed Funnel Method):

- Pass the powder through a funnel fixed at a specific height above a flat, horizontal surface.
- Allow the powder to form a conical pile until the apex of the cone reaches the funnel's tip.
- Measure the height (h) and the radius (r) of the powder cone.
- Calculate the angle of repose ( $\theta$ ) using the formula:  $\theta = \tan^{-1}(h/r).[14][21]$
- 3.2.2 Bulk and Tapped Density These measurements are used to calculate the Compressibility Index and Hausner Ratio.



#### Methodology:

- Bulk Density: Gently pour a known mass (m) of the powder into a graduated cylinder and record the unsettled volume (V<sub>0</sub>). Calculate bulk density as ρ\_bulk = m / V<sub>0</sub>.
- Tapped Density: Mechanically tap the graduated cylinder containing the powder for a fixed number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final tapped volume (Vf). Calculate tapped density as ρ\_tapped = m / Vf.
- Calculations:
  - Compressibility Index (%) =  $[(\rho_{tapped} \rho_{bulk}) / \rho_{tapped}] \times 100$
  - Hausner Ratio = ρ\_tapped / ρ\_bulk[14][17]

# **Visualizations: Workflows and Relationships**

// Nodes API [label="API Characterization\n(Carvedilol Phosphate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Solubility Studies\n(pH-dependency)", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="pKa Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; LogP [label="Partition Coefficient\n(Log P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal [label="Polymorphism &\nCrystallinity (DSC, XRPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Particle [label="Particle Size\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Micromeritics [label="Micromeritics\n(Flow Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Compatibility [label="Drug-Excipient\nCompatibility (DSC, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="ER Formulation\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> {Solubility, pKa, LogP, Crystal, Particle, Micromeritics} [color="#5F6368"]; {Crystal, Particle, Micromeritics, Solubility} -> Compatibility [color="#5F6368"]; Compatibility -> Formulation [color="#5F6368"]; } Preformulation workflow for ER tablets.

// Nodes Start [label="Select Excipients for ER Matrix\n(e.g., HPMC, Lactose, MCC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Prepare 1:1 Drug:Excipient\nPhysical Mixtures", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store under Accelerated Conditions\n(e.g., 40°C / 75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC



Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareDSC [label="Compare Thermograms:\n-Shift in melting peak?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareFTIR [label="Compare Spectra:\n- Shift in functional groups?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Conclusion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compatible [label="Compatible", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Store [color="#5F6368"]; Store -> Analysis [color="#5F6368"]; Analysis -> {DSC, FTIR} [color="#5F6368"]; DSC -> CompareDSC [color="#5F6368"]; FTIR -> CompareFTIR [color="#5F6368"]; {CompareDSC, CompareFTIR} -> Result [color="#5F6368"]; Result -> Compatible [label=" No Interaction", fontcolor="#202124", color="#34A853"]; Result -> Incompatible [label=" Interaction\n Detected", fontcolor="#202124", color="#EA4335"]; } Workflow for drug-excipient compatibility.

## Conclusion

The preformulation phase for **Carvedilol Phosphate** extended-release tablets is a multi-faceted investigation critical for a successful development program. Key considerations include the drug's pH-dependent solubility, potential for polymorphism, and its micromeritic properties. The selection of physically and chemically compatible excipients, confirmed through rigorous DSC and FTIR analysis, is essential for ensuring the stability and achieving the desired controlled-release profile of the final dosage form. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to navigate the complexities of formulating this important cardiovascular medication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Extended-release tablet formulation and evaluation of carvedilol phosphate [wisdomlib.org]
- 2. wjpr.net [wjpr.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. WO2008083130A2 Amorphous and crystalline form a of carvedilol phosphate Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and Comparison of the Solubility, Oil-Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight into carvedilol solid forms: effect of supramolecular interactions on the dissolution profiles CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. WO2008002683A2 Polymorphous forms of carvedilol phosphate Google Patents [patents.google.com]
- 11. WO2015198339A1 Extended release compositions of carvedilol phosphate Google Patents [patents.google.com]
- 12. US20170119678A1 Extended release compositions of carvedilol phosphate Google Patents [patents.google.com]
- 13. wjpmr.com [wjpmr.com]
- 14. pharmacopeia.cn [pharmacopeia.cn]
- 15. uspnf.com [uspnf.com]
- 16. usp.org [usp.org]
- 17. uspbpep.com [uspbpep.com]
- 18. rjptonline.org [rjptonline.org]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. ymerdigital.com [ymerdigital.com]
- 21. Angle of Repose overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]



 To cite this document: BenchChem. [Preformulation studies of Carvedilol Phosphate for extended-release tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246202#preformulation-studies-of-carvedilolphosphate-for-extended-release-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com